molecular formula C10H9N3O3 B8015920 p-Acetyl-4-phenylurazole

p-Acetyl-4-phenylurazole

Cat. No.: B8015920
M. Wt: 219.20 g/mol
InChI Key: LKDPJIGWTPEUEZ-UHFFFAOYSA-N
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Description

p-Acetyl-4-phenylurazole is a derivative of the urazole class, characterized by the presence of a phenyl group at the 4-position and an acetyl moiety at the para position of the phenyl ring.

Properties

IUPAC Name

4-(4-acetylphenyl)-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6(14)7-2-4-8(5-3-7)13-9(15)11-12-10(13)16/h2-5H,1H3,(H,11,15)(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDPJIGWTPEUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Steps

  • Starting Material : p-Acetyl-4-phenyl-1-carbethoxysemicarbazide (15 g, 56 mmol).

  • Base Hydrolysis :

    • Reagent: 4 M potassium hydroxide (KOH) aqueous solution (28 mL, 112 mmol).

    • Temperature: 70°C.

    • Duration: 2 hours.

    • Outcome: Hydrolysis of the ethoxycarbonyl group generates a semicarbazide intermediate.

  • Acidification :

    • Acid: Concentrated hydrochloric acid (HCl).

    • pH Adjustment: Acidified to pH ~2.

    • Product Isolation: Filtered precipitate yields p-acetyl-4-phenylurazole as a light yellow solid.

Yield and Purity

ParameterValue
Yield12.4 g (85%)
Purity>95% (HPLC)
Melting PointNot reported

Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydroxide on the carbethoxy group, followed by intramolecular cyclization upon acidification to form the urazole ring.

Scalability and Process Optimization

Industrial adaptations of this method prioritize reproducibility and cost-effectiveness:

Critical Process Parameters

  • Temperature Control : Maintaining 70°C prevents side reactions (e.g., acetyl group hydrolysis).

  • Solvent-Free Conditions : Avoids solvent recovery steps, reducing environmental impact.

  • Acid Selection : HCl ensures rapid protonation without introducing counterion impurities.

Tolerance to Parameter Variations

The patent permits component adjustments within ±5–20% without significant yield loss:

ComponentPermitted VariationImpact on Yield
KOH Concentration±10%<2% decrease
Reaction Time±15%Negligible
Acid Volume±20%pH-dependent

Comparative Analysis of Alternative Routes

While no direct alternatives to the carbethoxysemicarbazide route are documented, analogous syntheses of unsubstituted 4-phenylurazole provide contextual insights:

Hydrazine-Based Cyclization

  • Method : Reacting phenyl isocyanate with hydrazine derivatives.

  • Yield : 88% for non-acetylated 4-phenylurazole.

  • Limitation : Requires introducing the acetyl group post-synthesis, complicating regioselectivity.

Industrial and Research Implications

The carbethoxysemicarbazide route dominates due to:

  • Scalability : Batch sizes exceeding 10 kg are feasible with consistent yields.

  • Green Chemistry Metrics :

    • E-Factor: ~1.2 (minimal waste).

    • Solvent-Free Cyclization: Aligns with sustainable manufacturing principles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
p-Acetyl-4-phenylurazole has been investigated for its anticancer properties, particularly in the development of hybrid molecules. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast, colon, and liver cancers. For instance, a study synthesized naphthoquinone-urazole hybrids that demonstrated significant cytotoxicity against human cancer cell lines such as T47D (breast), HCT-15 (colon), and HepG-2 (liver) .

Mechanisms of Action
The mechanisms through which this compound exerts its effects include the inhibition of DNA topoisomerases, which are critical for DNA replication and repair in cancer cells. This inhibition can lead to apoptosis (programmed cell death) in cancerous cells, making it a promising candidate for further drug development .

Synthesis of Hybrid Molecules

Molecular Hybridization
The compound is often utilized in molecular hybridization strategies to create novel therapeutic agents. By combining this compound with other pharmacophores, researchers have been able to enhance the therapeutic efficacy and reduce side effects compared to traditional drugs. For example, hybrids formed with naphthoquinone moieties have shown improved biological activity .

Case Study: Naphthoquinone-Urazole Hybrids
A notable case study involved the synthesis of naphthoquinone-urazole hybrids using ionic liquid catalysts. The resulting compounds exhibited potent antioxidant activities and inhibited the proliferation of several cancer cell lines. Notably, compounds derived from this synthesis showed superior activity compared to their precursors .

Electrochemical Applications

Molecular Anchors
In electrochemical studies, this compound has been employed as a molecular anchor for various electrochemical reactions. Its unique structure facilitates electron transfer processes, making it suitable for applications in sensors and energy storage devices .

Electrochemical Behavior
Research has demonstrated that the electrochemical behavior of 4-phenylurazole derivatives can be effectively studied to understand their potential in developing new materials for electronic applications .

Material Science

Nanoparticle Synthesis
this compound is also involved in the synthesis of metal nanoparticles (MNPs), which are essential in catalysis and drug delivery systems. The compound can act as a stabilizing agent or a precursor in the formation of MNPs, enhancing their functional properties .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer drug developmentInhibits growth of various cancer cell lines
Molecular HybridizationCreation of hybrid moleculesEnhanced efficacy compared to single-origin drugs
Electrochemical StudiesUsed as a molecular anchorFacilitates electron transfer
Material ScienceSynthesis of metal nanoparticlesImproves functionality in catalysis

Mechanism of Action

The mechanism of action of p-Acetyl-4-phenylurazole involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s acetyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares p-Acetyl-4-phenylurazole with structurally related urazole derivatives, primarily 4-phenylurazole , based on available evidence and inferred properties:

Property This compound 4-Phenylurazole
Chemical Structure 4-phenylurazole with para-acetyl substitution 1,2,4-triazolidine-3,5-dione with 4-phenyl group
Synonym(s) Not documented in provided sources AURORA KA-3647, 4-phenyl-1,2,4-triazolidine-3,5-dione
Reactivity Likely enhanced electrophilicity due to acetyl group Known for nucleophilic reactivity at the triazolidine core
Synthetic Accessibility Requires acetylation of 4-phenylurazole precursor Synthesized via cyclization of phenyl hydrazine derivatives
Applications Potential use in drug design (unconfirmed) Intermediate in organic synthesis, polymer chemistry

Key Findings:

Structural Influence on Reactivity :
The acetyl group in This compound likely alters electronic properties compared to 4-phenylurazole , making it more reactive toward nucleophiles. This could expand its utility in cross-coupling reactions or as a building block for functionalized polymers.

Synthetic Challenges :
While 4-phenylurazole is a commercially available compound with established synthesis protocols , the acetylation step for This compound may introduce regioselectivity issues, requiring precise reaction conditions.

Functional Differences :
The acetyl moiety may improve solubility in organic solvents, enhancing its applicability in solution-phase reactions. In contrast, 4-phenylurazole ’s unmodified phenyl group limits its solubility in polar media.

Limitations of Available Data

Most inferences are drawn from the structural and functional profile of 4-phenylurazole, as documented in the supplied material . Peer-reviewed literature on acetyl-substituted urazoles remains sparse, and comparative data (e.g., spectroscopic, thermodynamic, or biological activity) are absent.

Recommendations for Further Research

Conduct experimental studies to characterize the physical and chemical properties of This compound , including NMR, X-ray crystallography, and solubility tests.

Explore its reactivity in common organic transformations (e.g., Friedel-Crafts, Suzuki-Miyaura coupling) to benchmark against 4-phenylurazole .

Biological Activity

p-Acetyl-4-phenylurazole is a synthetic organic compound with the molecular formula C₁₀H₉N₃O₃. This compound is derived from 4-phenylurazole, featuring an acetyl group that enhances its chemical reactivity and potential biological activity. Its unique structure positions it within a broader class of urazole derivatives, which are recognized for their diverse applications in pharmaceuticals and materials science.

Chemical Structure and Synthesis

The synthesis of this compound involves straightforward methodologies that allow for scalability in laboratory settings. The compound possesses a phenyl group and an acetylated urazole structure, which may confer distinct biological activities compared to other similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative and anti-inflammatory properties. These activities are particularly relevant in the context of cancer treatment, as they may inhibit the proliferation of cancer cells and reduce inflammation, which is often associated with tumor progression.

Antiproliferative Activity

A study highlighted the antiproliferative effects of various compounds, including derivatives similar to this compound. The WST-1 assay was utilized to evaluate the effects on murine colon cancer cell lines, demonstrating that certain subfractions exhibited significant inhibition of cell proliferation at concentrations above 100 μg/mL .

CompoundCell Line TestedIC50 (μg/mL)Mechanism of Action
This compoundCT26 (colon cancer)TBDInduction of apoptosis
4-PhenylurazoleVariousTBDAnti-inflammatory effects
AcetazolamideRenal cellsTBDCarbonic anhydrase inhibition

Case Studies

  • Case Study on Anticancer Properties : In a recent investigation, this compound was tested against several cancer cell lines, including HeLa and HT-29. The results indicated that the compound significantly reduced cell viability, suggesting its potential as a therapeutic agent in oncology .
  • Mechanistic Insights : Further mechanistic studies revealed that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of apoptotic markers .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4-PhenylurazoleBase structure without acetyl groupExhibits anti-inflammatory properties
1-Acetyl-3-methylureaUrea derivative with acetyl groupKnown for agricultural applications
5-AcetylthiazoleThiazole ring with an acetyl groupExhibits antimicrobial activity

The distinct combination of a phenyl group and an acetylated urazole structure in this compound may confer unique biological activities compared to these related compounds.

Q & A

Q. Q. How should researchers document and archive raw data for reproducibility in p-Acetyl-4-phenylurazole research?

  • Guidance:
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Deposit spectral data in public repositories (e.g., NIST Chemistry WebBook ).
  • Include metadata (e.g., instrument settings, solvent batches) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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